molecular formula C6H9F2N B15123255 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane

Cat. No.: B15123255
M. Wt: 133.14 g/mol
InChI Key: LYEBDOQCTRDNIO-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-2-azabicyclo[211]hexane is a bicyclic compound characterized by the presence of a difluoromethyl group and an azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane typically involves the use of photochemical reactions. One common method is the [2+2] cycloaddition of 1,5-dienes using a mercury lamp . This reaction is technically challenging and requires special equipment and glassware. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Industrial Production Methods: Industrial production of this compound is still under exploration due to the technical challenges associated with its synthesis. The use of photochemistry and the need for specialized equipment make large-scale production difficult. advancements in difluoromethylation processes and the development of new reagents may streamline industrial production in the future .

Chemical Reactions Analysis

Types of Reactions: 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the difluoromethyl group.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The azabicyclo structure provides rigidity and conformational stability, which can affect the compound’s binding to targets and its overall pharmacokinetic properties .

Comparison with Similar Compounds

Uniqueness: 1-(Difluoromethyl)-2-azabicyclo[211]hexane is unique due to the presence of both a difluoromethyl group and an azabicyclo structure

Properties

Molecular Formula

C6H9F2N

Molecular Weight

133.14 g/mol

IUPAC Name

1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane

InChI

InChI=1S/C6H9F2N/c7-5(8)6-1-4(2-6)3-9-6/h4-5,9H,1-3H2

InChI Key

LYEBDOQCTRDNIO-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(NC2)C(F)F

Origin of Product

United States

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